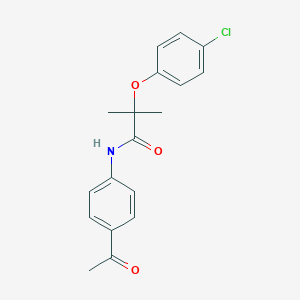
N-(4-acetylphenyl)-2-(4-chlorophenoxy)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-2-(4-chlorophenoxy)-2-methylpropanamide, commonly known as ACPMP, is a chemical compound that belongs to the family of amides. It is a white crystalline powder that is commonly used in scientific research due to its unique properties. ACPMP has been studied extensively for its potential applications in various fields, including medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of ACPMP is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition leads to a decrease in the production of certain chemicals that are involved in inflammation and cancer growth.
Biochemical and Physiological Effects
ACPMP has been found to have a range of biochemical and physiological effects. In vitro studies have shown that ACPMP can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that ACPMP can reduce the growth of tumors in mice.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ACPMP in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, ACPMP has been extensively studied and its properties are well understood. However, one limitation of using ACPMP in laboratory experiments is its potential toxicity. It is important to handle ACPMP with care and to follow proper safety protocols.
Orientations Futures
There are several future directions for research on ACPMP. One area of research is the development of more potent and selective inhibitors of the enzymes targeted by ACPMP. Another area of research is the investigation of the potential use of ACPMP as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of ACPMP and its potential side effects.
Méthodes De Synthèse
The synthesis of ACPMP involves the reaction of 4-chlorophenol with 4-acetylphenyl isocyanate in the presence of a base. The resulting product is then treated with 2-methylpropanoic acid to form ACPMP. The synthesis of ACPMP is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
ACPMP has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of applications in various fields, including medicine, agriculture, and industry. In medicine, ACPMP has been studied for its potential use as an anti-inflammatory agent and as a treatment for cancer. In agriculture, ACPMP has been studied for its potential use as a herbicide. In industry, ACPMP has been studied for its potential use as a polymer additive.
Propriétés
Nom du produit |
N-(4-acetylphenyl)-2-(4-chlorophenoxy)-2-methylpropanamide |
|---|---|
Formule moléculaire |
C18H18ClNO3 |
Poids moléculaire |
331.8 g/mol |
Nom IUPAC |
N-(4-acetylphenyl)-2-(4-chlorophenoxy)-2-methylpropanamide |
InChI |
InChI=1S/C18H18ClNO3/c1-12(21)13-4-8-15(9-5-13)20-17(22)18(2,3)23-16-10-6-14(19)7-11-16/h4-11H,1-3H3,(H,20,22) |
Clé InChI |
YQFJUMKLMKLOTM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-tert-butylacetamide](/img/structure/B270140.png)
![N-[4-({[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B270141.png)
![1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)azepane](/img/structure/B270142.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270145.png)
![1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine](/img/structure/B270150.png)
![N-(5-chloro-2-pyridinyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B270164.png)

![4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}but-2-ynyl 2-furoate](/img/structure/B270168.png)
![4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 2-fluorobenzoate](/img/structure/B270170.png)
![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 2-chlorobenzoate](/img/structure/B270172.png)
![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-chlorobenzoate](/img/structure/B270173.png)
![N-(4-acetylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B270176.png)
![N-(3-methylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B270177.png)
![4-{[2-(4-Morpholinyl)propyl]sulfonyl}phenylamine](/img/structure/B270178.png)